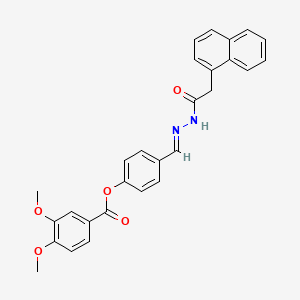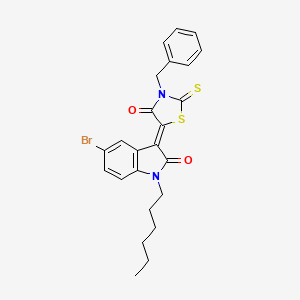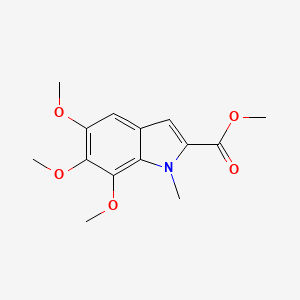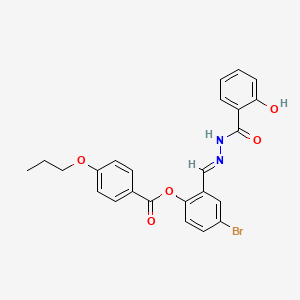
2-((4-Chlorobenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, a naphthylmethylene group, and a benzohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with an appropriate aldehyde or ketone to form the hydrazone derivative.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the hydrazone derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Naphthylmethylene Group: The final step involves the condensation of the intermediate product with 1-naphthaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interact with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Modulate Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide can be compared with similar compounds such as:
2-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide: Similar structure but with a methyl group instead of a chlorine atom.
2-((4-Bromobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide: Similar structure but with a bromine atom instead of a chlorine atom.
2-((4-Fluorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorobenzyl group in 2-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
347864-60-2 |
|---|---|
Molekularformel |
C25H19ClN2O2 |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C25H19ClN2O2/c26-21-14-12-18(13-15-21)17-30-24-11-4-3-10-23(24)25(29)28-27-16-20-8-5-7-19-6-1-2-9-22(19)20/h1-16H,17H2,(H,28,29)/b27-16+ |
InChI-Schlüssel |
WBDKKNAXXDMXAT-JVWAILMASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12017815.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12017830.png)
![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017836.png)

![3-(4-tert-butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12017850.png)



![N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12017885.png)

![N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12017920.png)
